L-LYSINE:2HCL (D9; 15N2)
Description
Properties
Molecular Weight |
230.15 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Routes and Isotopic Enrichment of L Lysine:2hcl D9; 15n2
Methodologies for Targeted Isotopic Incorporation
The introduction of deuterium (B1214612) (D) and nitrogen-15 (B135050) (¹⁵N) isotopes into the L-lysine molecule can be achieved through various synthetic and biological methods. These approaches are designed to produce highly enriched and pure isotopologues for research applications.
Chemical Synthesis Pathways for Deuterated and Nitrogen-15 Labeled Lysine (B10760008) Precursors
The chemical synthesis of L-LYSINE:2HCL (D9; 15N2) involves the preparation of precursors that are subsequently assembled into the final amino acid. The synthesis of deuterated lysine often starts from readily available materials and utilizes deuterated reagents to introduce the deuterium atoms. One common strategy involves the deuteration of α-amino acids through exchange reactions. This can be accomplished by heating the amino acid in the presence of a deuterium source, such as deuterium oxide (D₂O), often under acidic or alkaline conditions and sometimes with the aid of a metal catalyst. For extensive deuteration to achieve D9 labeling, a multi-step synthesis is typically required, starting from deuterated precursors. For instance, a synthetic route can be designed starting from deuterated glutamic acid, which is then converted through a series of enzymatic and chemical reactions, including reduction and amination steps, to yield the desired deuterated lysine.
The incorporation of ¹⁵N can be achieved by using ¹⁵N-labeled reagents at key steps in the synthesis. For example, in the Strecker synthesis of amino acids, a ¹⁵N-labeled cyanide source or ¹⁵N-labeled ammonia (B1221849) can be used to introduce the ¹⁵N isotope into the α-amino group. For the ε-amino group, a separate amination step using a ¹⁵N-labeled amine would be necessary. A common precursor for ¹⁵N labeling is (¹⁵NH₄)₂SO₄, which can serve as the primary nitrogen source in various synthetic reactions.
A plausible multi-step synthesis for L-LYSINE:2HCL (D9; 15N2) could involve the synthesis of a deuterated intermediate, followed by the introduction of the ¹⁵N atoms. For example, a deuterated haloalkane could be reacted with a ¹⁵N-labeled phthalimide, followed by further functional group manipulations to introduce the carboxylic acid and the α-amino group, the latter also from a ¹⁵N source.
Biotechnological and Chemoenzymatic Approaches for Selective Labeling
Biotechnological methods offer an efficient and stereospecific route to isotopically labeled amino acids. The production of L-[¹⁵N₂]lysine has been successfully demonstrated using microbial fermentation. creative-biolabs.com In this approach, microorganisms such as Brevibacterium flavum are cultured in a medium where the primary nitrogen source is a ¹⁵N-labeled compound, typically (¹⁵NH₄)₂SO₄ with high isotopic enrichment. creative-biolabs.com The bacteria then biosynthesize lysine, incorporating the ¹⁵N isotope into both the α- and ε-amino groups. creative-biolabs.com This method is advantageous as it is cost-effective and produces the biologically active L-isomer of lysine with high purity and isotopic enrichment. creative-biolabs.com The general biosynthetic pathways for lysine in microorganisms are well-understood, primarily the diaminopimelate (DAP) pathway in bacteria. wikipedia.org
Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical synthesis. While direct chemoenzymatic synthesis of L-LYSINE:2HCL (D9; 15N2) is not extensively documented, the principles of this approach are applicable. For instance, enzymes such as lysine racemase or decarboxylase could be used in combination with chemical steps to achieve specific labeling. mdpi.com One potential chemoenzymatic route could involve the enzymatic conversion of a deuterated and ¹⁵N-labeled precursor into an intermediate that is then chemically converted to the final product. Papain, a proteolytic enzyme, has been used in the chemoenzymatic polymerization of L-lysine, demonstrating the feasibility of enzymatic manipulation of the lysine molecule. wikipedia.org
Cell-Based Metabolic Labeling Strategies for Protein and Metabolite Enrichment
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino acids into proteins. creative-biolabs.com L-LYSINE:2HCL (D9; 15N2) is a commonly used "heavy" amino acid in SILAC experiments. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural abundance L-lysine, while another population is grown in a "heavy" medium where the natural lysine is replaced with L-LYSINE:2HCL (D9; 15N2). Over several cell divisions, the heavy lysine is incorporated into all newly synthesized proteins. The two cell populations can then be subjected to different experimental conditions, and their proteomes can be combined and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the accurate quantification of protein abundance changes between the two conditions.
The dual labeling with both deuterium and ¹⁵N in L-LYSINE:2HCL (D9; 15N2) provides a significant mass shift, which improves the resolution and accuracy of quantification in mass spectrometry analysis.
Cell-free protein synthesis (CFPS) systems provide an alternative to cell-based expression for producing isotopically labeled proteins. These systems consist of cell extracts containing all the necessary machinery for transcription and translation. By adding a plasmid or mRNA encoding the protein of interest and a mixture of amino acids including L-LYSINE:2HCL (D9; 15N2), the labeled protein can be synthesized in vitro.
CFPS offers several advantages for isotopic labeling, including the ability to achieve high levels of incorporation quickly and the flexibility to label proteins that may be toxic to living cells. The open nature of the system allows for precise control over the concentration of the labeled amino acid, ensuring efficient incorporation.
Techniques for Isotopic Purity and Enrichment Assessment
The accuracy of quantitative studies using L-LYSINE:2HCL (D9; 15N2) is highly dependent on its isotopic purity and the degree of enrichment. Therefore, rigorous analytical techniques are employed to verify these parameters.
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. High-resolution mass spectrometers can distinguish between the isotopologues of lysine based on their mass-to-charge ratio. By analyzing the mass spectrum of the labeled lysine, the relative abundance of the D9 and ¹⁵N₂ isotopologues can be determined, and the percentage of isotopic enrichment can be calculated. Isotope Dilution Mass Spectrometry (IDMS) is a particularly accurate method where a known amount of the labeled compound is used as an internal standard to quantify the unlabeled analogue. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for assessing isotopic labeling. Both ¹H NMR and heteronuclear NMR (¹³C, ¹⁵N) can be used. In ¹H NMR, the absence of signals at specific positions can confirm deuteration. For ¹⁵N labeling, ¹⁵N NMR spectroscopy can directly detect the ¹⁵N nuclei, and the signal intensity can be used to quantify the enrichment. The chemical shifts in the NMR spectra can also provide information about the position of the isotopic labels within the molecule. For example, 1D ¹⁵N and ¹³C NMR spectra of [¹⁵N₂]-lysine have been used to study its conformational features and ionization states.
Mass Spectrometry-Based Purity Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled molecules, providing essential information on isotopic enrichment and chemical purity. nih.gov For L-LYSINE:2HCL (D9; 15N2), techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are utilized. nih.govresearchgate.net
Isotope dilution curves analyzed by GC-MS are a common method to determine the isotopic enrichment of the labeled lysine. nih.gov This involves comparing the signal intensity of the labeled compound to a known standard of its unlabeled counterpart. The mass difference between the labeled and unlabeled lysine allows for their distinct detection and quantification. The doubly ¹⁵N-labeled lysine can be detected at significantly greater dilutions than singly labeled lysine, enhancing the sensitivity of kinetic measurements. nih.gov
High-resolution mass spectrometry is critical in confirming the successful incorporation of all desired isotopes (nine deuterium and two nitrogen-15 atoms). The precise mass measurement of the molecular ion can verify the expected mass shift compared to the unlabeled compound.
Table 1: Expected Mass Shifts for L-Lysine Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| L-Lysine | C₆H₁₄N₂O₂ | 146.1055 |
| L-LYSINE:2HCL (D9; 15N2) | C₆H₅D₉¹⁵N₂O₂·2HCl | 157.1633 (free base) |
This table is generated based on theoretical calculations and serves as an illustrative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Pattern Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the specific positions of isotopic labels within a molecule. isotope.com For L-LYSINE:2HCL (D9; 15N2), ¹H, ¹³C, and ¹⁵N NMR are employed to ensure the deuterium and nitrogen-15 atoms are in their intended locations.
¹H NMR spectra are used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals provides a quantitative measure of deuteration. The extensive deuteration in L-LYSINE:2HCL (D9; 15N2) is expected to result in a simplified ¹H NMR spectrum compared to its unlabeled analogue.
¹⁵N NMR spectroscopy directly observes the nitrogen-15 nuclei. nih.gov The presence of signals in the ¹⁵N spectrum confirms the incorporation of the heavy nitrogen isotope. Heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can be used to further pinpoint the location of the ¹⁵N labels by observing correlations between the ¹⁵N nuclei and their attached protons (or lack thereof in the case of deuteration). gmclore.org Challenges in observing lysine NH₃⁺ groups due to rapid hydrogen exchange can often be overcome by conducting experiments at low temperatures. nih.gov
Table 2: Key NMR Techniques for Labeled Lysine Analysis
| NMR Technique | Purpose | Expected Outcome for L-LYSINE:2HCL (D9; 15N2) |
| ¹H NMR | Confirm deuteration | Absence of signals at deuterated positions |
| ¹³C NMR | Assess carbon backbone integrity | Characteristic shifts for lysine carbons |
| ¹⁵N NMR | Confirm ¹⁵N incorporation | Signals corresponding to the two ¹⁵N nuclei |
| ¹H-¹⁵N HSQC | Confirm location of ¹⁵N | Correlation peaks indicating ¹⁵N at the α- and ε-amino positions |
This table provides a summary of the application of different NMR techniques for the analysis of isotopically labeled lysine.
Advanced Purification and Isolation Procedures for Labeled L-Lysine
The purification of isotopically labeled L-lysine from a complex fermentation broth is a critical step to achieve the high purity required for research applications. Advanced purification and isolation procedures are necessary to remove process-related impurities, such as other amino acids, salts, and cellular debris.
A common and effective method for the recovery of L-lysine from fermentation broth is the use of a strong cation-exchange resin. researchgate.net The basic nature of lysine allows it to bind strongly to the resin, while other, less basic, components can be washed away. The purified lysine is then eluted from the resin.
For further purification and to remove residual impurities, a multi-step approach may be employed. An emerging and environmentally friendly alternative to traditional chromatography is the use of an aqueous two-phase system (ATPS). rsc.org An ethanol/ammonium sulfate (B86663) ATPS has been shown to be effective for the extraction of ε-poly-L-lysine. rsc.org This technique partitions the target molecule into one phase, leaving impurities in the other.
Following initial purification by ion-exchange chromatography or ATPS, a final polishing step using ultrafiltration can be employed. rsc.org This step is effective for desalting and concentrating the product, leading to a final L-LYSINE:2HCL (D9; 15N2) product of high chemical and isotopic purity. Crystallization is another technique used to obtain a highly purified final product. cabidigitallibrary.org
Advanced Analytical Methodologies Employing L Lysine:2hcl D9; 15n2
Mass Spectrometry (MS) Applications in Quantitative Analysis
L-LYSINE:2HCL (D9; 15N2) is extensively utilized in mass spectrometry (MS) for the quantitative analysis of biological systems. Its physicochemical properties are nearly identical to endogenous L-lysine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass, due to the incorporation of nine deuterium (B1214612) atoms and two nitrogen-15 (B135050) atoms, allows it to be clearly resolved from the unlabeled ("light") form by a mass spectrometer. This mass difference is the cornerstone of its application in quantitative MS techniques.
Development of Quantitative Assays Using L-LYSINE:2HCL (D9; 15N2) as an Internal Standard
In quantitative assays, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. L-LYSINE:2HCL (D9; 15N2) is an exemplary internal standard for measuring endogenous L-lysine because it can correct for analyte loss during sample processing and for variations in instrument response. creative-proteomics.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving high-accuracy measurements. up.ac.zayoutube.com The principle of IDMS involves adding a known amount of an isotopically labeled standard, such as L-LYSINE:2HCL (D9; 15N2), to a sample containing the unlabeled analyte (endogenous L-lysine). britannica.comwikipedia.org This mixture, often called the "spiked" sample, is then homogenized and processed. osti.gov
During MS analysis, the instrument measures the ratio of the signal intensity of the labeled standard to the unlabeled analyte. osti.gov Because the amount of the added standard is precisely known, the concentration of the endogenous analyte can be calculated with high precision. This ratiometric measurement is inherently more accurate than relying on absolute signal intensities, as it effectively cancels out variations that can occur during sample preparation, injection, and ionization. youtube.com The implementation of IDMS using L-LYSINE:2HCL (D9; 15N2) is a gold-standard approach for quantifying L-lysine in diverse biological samples, including plasma, tissues, and cell culture media. creative-proteomics.com
The validation of any quantitative assay is critical to ensure its reliability. When using L-LYSINE:2HCL (D9; 15N2) as an internal standard, assays are rigorously validated for several key performance characteristics in the intended biological matrix. nih.gov
Accuracy: This refers to the closeness of a measured value to the true value. It is often assessed by analyzing reference materials with known concentrations of L-lysine or by spiking known amounts of the analyte into a matrix and measuring the recovery.
Precision: This measures the degree of agreement among a series of individual measurements. It is typically expressed as the coefficient of variation (CV) and is evaluated at different concentration levels within the assay's range (intra- and inter-run precision). nih.gov
Matrix Effects: Biological samples contain a multitude of components that can interfere with the ionization of the analyte, either suppressing or enhancing its signal in the mass spectrometer. waters.com The use of a stable isotope-labeled internal standard like L-LYSINE:2HCL (D9; 15N2) is the preferred method to compensate for these effects. waters.commyadlm.org Since the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, ensuring accurate quantification even in complex samples. waters.com Validation studies specifically investigate these effects by comparing the instrument response for the analyte in a pure solution versus its response in a sample extract. demarcheiso17025.com
Table 1: Key Parameters for Assay Validation Using Isotope-Labeled Internal Standards
| Parameter | Description | Method of Assessment | Acceptance Criteria |
| Accuracy | Closeness of the measured value to the true value. | Analysis of certified reference materials or spiked samples. | Typically within ±15% of the nominal value (±20% at the lower limit of quantification). |
| Precision | Repeatability and reproducibility of the measurement. | Repeated analysis of quality control samples at multiple concentrations. | Coefficient of Variation (CV) ≤15% (≤20% at the lower limit of quantification). |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | Analysis of a calibration curve with a series of standards over a defined range. | Correlation coefficient (R²) > 0.99. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Comparison of analyte response in neat solution versus post-extraction spiked matrix. | The ratio of responses should be consistent across different sources of the matrix. |
| Recovery | The efficiency of the extraction process for the analyte from the sample matrix. | Comparison of analyte response in pre-extraction spiked samples versus post-extraction spiked samples. | Should be consistent and reproducible, although compensation is provided by the co-extracted internal standard. |
Application in Targeted and Untargeted Metabolomics Studies
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. L-LYSINE:2HCL (D9; 15N2) is a valuable tool in both targeted and untargeted approaches.
In targeted metabolomics , the focus is on measuring a predefined set of metabolites, such as amino acids. nih.govnih.gov Here, L-LYSINE:2HCL (D9; 15N2) is used as an internal standard via IDMS to accurately quantify the absolute concentration of L-lysine. This is crucial for studying metabolic pathways, diagnosing inborn errors of metabolism, and assessing nutritional status. creative-proteomics.comresearchgate.net
In untargeted metabolomics , the goal is to measure as many metabolites as possible to gain a global snapshot of the metabolome. researchgate.netresearchgate.netnih.gov While absolute quantification is less common, the inclusion of a suite of stable isotope-labeled standards, including labeled L-lysine, helps to monitor the analytical performance of the platform, confirm the identity of specific metabolites through retention time and mass matching, and assess data quality. nih.gov
Quantitative Proteomic Analysis Using Metabolic Labeling Techniques
Quantitative proteomics seeks to measure the abundance of proteins and their changes across different biological states. nih.gov Metabolic labeling is a powerful strategy where cells are cultured in media containing isotopically labeled amino acids, which are then incorporated into newly synthesized proteins. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust method for in vivo metabolic labeling. thermofisher.comswmed.edu The technique relies on growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid. gbiosciences.comnih.gov One population is grown in "light" medium containing natural L-lysine, while the other is grown in "heavy" medium containing an isotopically labeled version, such as L-LYSINE:2HCL (D9; 15N2) or, more commonly, L-Lysine labeled with ¹³C₆ and ¹⁵N₂. gbiosciences.comthermofisher.com
After several cell divisions, the labeled amino acid is fully incorporated into the entire proteome of the "heavy" cell population. thermofisher.com The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the cells are lysed, and equal amounts of protein from the "light" and "heavy" populations are combined. nih.gov This mixture is then digested, typically with trypsin, which cleaves proteins after lysine (B10760008) and arginine residues.
When the resulting peptides are analyzed by MS, each lysine-containing peptide appears as a pair of signals—a "light" peak and a "heavy" peak—separated by a specific mass difference corresponding to the isotopic label. swmed.edu The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of that protein between the two original cell populations. nih.gov This approach minimizes quantitative errors because the samples are combined early in the workflow, ensuring they are processed identically. gbiosciences.com
Table 2: Comparison of Light and Heavy L-Lysine Isotopologues in SILAC
| Compound | Isotopic Label | Molecular Weight (of salt) | Mass Increase (Da) | Typical Use |
| L-Lysine:2HCl | None (Natural Abundance) | 219.11 | 0 | "Light" control medium |
| L-Lysine:2HCl (¹³C₆; ¹⁵N₂) | 6 x ¹³C, 2 x ¹⁵N | 227.05 | 8.014 | "Heavy" experimental medium |
| L-Lysine:2HCl (D4) | 4 x ²H (D) | 223.13 | 4.025 | "Medium" label in 3-plex SILAC |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
L-LYSINE:2HCL (D9; 15N2) is specifically designed for biomolecular NMR applications. The high level of deuteration (D9) minimizes proton dipole-dipole relaxation, a major cause of signal broadening in large biomolecules. The dual ¹⁵N labels enable a variety of heteronuclear NMR experiments that are crucial for studying protein structure and dynamics.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of biomolecules in solution. The side chain of lysine is long, flexible, and charged, playing critical roles in protein folding, solubility, and interactions. mdpi.com
By incorporating labeled lysine, such as Stereo-Array Isotope Labeled (SAIL) L-[U-¹³C,¹⁵N; β2,γ2,δ2,ε3-D4]-Lys, researchers can obtain complete assignments of the lysine side-chain NMR signals. copernicus.org This stereospecific deuteration allows for the detailed study of the local conformations of lysine side chains. copernicus.org Such studies can reveal how post-translational modifications (PTMs) on lysine residues influence the conformation of peptides and proteins. mdpi.com For example, NMR and circular dichroism (CD) analyses have been used to study peptide epitopes in rheumatoid arthritis, showing that PTMs like citrullination and acetylation generate more collapsed conformations compared to unmodified peptides. mdpi.com These conformational changes can, in turn, affect recognition by autoantibodies. mdpi.com
NMR spectroscopy can be used to monitor biochemical reactions in real time. mdpi.com Specialized NMR-compatible platforms with flow-shuttling systems can deliver samples from a bioreactor to the NMR spectrometer for automated, continuous data acquisition. mdpi.com This allows for the non-invasive monitoring of metabolic processes over extended periods. mdpi.com For instance, one-dimensional ¹H NMR spectra can track changes in metabolite concentrations. In studies of lysine-rich peptides interacting with RNA to form biomolecular condensates, NMR has been used to assess the molecular properties of these phase-separated states. nih.gov The appearance of new NMR signals upon mixing a lysine-rich peptide with RNA indicated specific interactions and provided insight into the molecular environment within the condensates. nih.gov
For studying high-molecular-weight proteins and protein complexes (>100 kDa), traditional NMR methods are often limited by rapid signal decay and spectral overlap. nih.govucl.ac.uk A key innovation to overcome this is the methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) technique. nih.govucl.ac.uk This method focuses on the signals from ¹H-¹³C methyl groups of specific amino acids (isoleucine, leucine, valine, and methionine). biorxiv.org
| Technique | Primary Application | Key Labeling Requirement | Benefit |
|---|---|---|---|
| Heteronuclear Correlation (e.g., HSQC) | Structural Elucidation | ¹⁵N, ¹³C labeling | Resolves overlapping proton signals into separate dimensions. |
| Real-Time Monitoring | Reaction Kinetics | (Optional) Isotope labels for tracking specific molecules. | Non-invasive, continuous measurement of metabolic changes. mdpi.com |
| Methyl-TROSY | Large Protein Complexes (>100 kDa) | Perdeuteration with specific ¹H,¹³C-methyl labeling (ILVM). | Provides narrow linewidths for very large systems. nih.govucl.ac.uk |
Mechanistic and Kinetic Studies Utilizing L Lysine:2hcl D9; 15n2 As a Tracer
Elucidation of Metabolic Pathways and Fluxes in Controlled Biological Models (e.g., cell cultures, ex vivo tissues)
Stable isotope tracing with compounds like L-LYSINE:2HCL (D9; 15N2) is fundamental to understanding how cells metabolize nutrients and synthesize essential molecules. In controlled environments such as cell cultures and ex vivo tissues, this labeled lysine (B10760008) analogue can be introduced to trace the intricate network of reactions that constitute cellular metabolism.
For instance, studies on microorganisms such as Phaeobacter inhibens have utilized uniformly ¹³C labeled L-lysine to investigate its degradation pathways. researchgate.netnih.gov These experiments revealed that this bacterium employs at least two parallel pathways for the initial steps of lysine catabolism. researchgate.netnih.gov Further analysis identified L-pipecolate as an intermediate in L-lysine degradation in this organism for the first time. researchgate.netnih.gov The investigation also showed that L-lysine is catabolized not only directly to acetyl-CoA but also through the ethylmalonyl-CoA pathway, leading to multiple entry points into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov
Stable isotope tracer experiments are founded on the principle of introducing a substrate labeled with a heavy, non-radioactive isotope into a biological system. physoc.orgtechnologynetworks.com These labeled molecules, such as L-LYSINE:2HCL (D9; 15N2), are biochemically almost identical to their unlabeled counterparts and are processed by the same enzymatic machinery. physoc.orgtechnologynetworks.com
The core steps of a stable isotope tracer experiment are:
Introduction of the Labeled Tracer: The isotopically labeled compound is introduced into the biological system, which can be a cell culture, an ex vivo tissue, or a whole organism.
Metabolic Processing: The cells metabolize the labeled tracer along with its unlabeled, endogenous counterpart. The heavy isotopes from the tracer become incorporated into downstream metabolites.
Sample Collection and Analysis: At specific time points, samples are collected, and the metabolites are extracted. Analytical techniques, primarily mass spectrometry, are then used to measure the mass differences between the labeled and unlabeled versions of the metabolites. physoc.org
Data Interpretation: The pattern and extent of isotope incorporation into various metabolites provide qualitative and quantitative information about the activity of different metabolic pathways.
The use of doubly labeled lysine, such as L-[15N2]lysine, enhances the sensitivity of detection, allowing for measurements over a significant dilution range following its introduction into the system. nih.gov This increased sensitivity is crucial for kinetic studies that track the movement of the tracer over time. nih.gov
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com When combined with stable isotope labeling, MFA provides a detailed snapshot of cellular metabolism under specific conditions. nih.gov
A key component of MFA is the analysis of the mass isotopomer distribution (MID) of metabolites. researchgate.net A mass isotopomer is a molecule with a specific number of heavy isotopes. For example, after introducing L-LYSINE:2HCL (D9; 15N2), downstream metabolites will incorporate these heavy isotopes, resulting in a distribution of different mass isotopomers.
By analyzing the relative abundances of these mass isotopomers for various metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can deduce the pathways through which the labeled atoms have traveled. researchgate.netnih.gov This information is critical for calculating the relative contributions of different pathways to the production of a particular metabolite. In studies of Phaeobacter inhibens, a non-targeted stable isotope analysis was employed to determine the MID for all labeled compounds, providing a comprehensive view of lysine catabolism. researchgate.netnih.gov
The data obtained from MID analysis is then used in computational models to estimate the intracellular metabolic fluxes. mdpi.comfrontiersin.org These models consist of a stoichiometric network of biochemical reactions and a set of equations that describe the flow of isotopes through this network.
By fitting the experimentally measured MIDs to the model, the unknown flux values can be determined. mdpi.com This process often involves iterative optimization algorithms that seek to find the set of fluxes that best explains the observed labeling patterns. mdpi.com These computational approaches can also aid in reconstructing metabolic networks by identifying active pathways.
For example, in the study of lysine-producing Corynebacterium glutamicum, a comprehensive approach combining metabolite balancing, ¹³C tracer studies with GC-MS, and isotopomer modeling was used to estimate the in vivo carbon flux distribution in the central metabolism. nih.gov This allowed for the identification of significant substrate-specific differences in intracellular pathway activities. nih.gov
| Parameter | Description | Relevance to L-LYSINE:2HCL (D9; 15N2) Studies |
| Metabolic Flux | The rate of a biochemical reaction in a metabolic network. | Quantifies the rate at which lysine is utilized in various pathways. |
| Mass Isotopomer Distribution (MID) | The relative abundance of molecules of a particular metabolite with a specific number of heavy isotopes. | Provides experimental data to constrain flux calculations. |
| Stoichiometric Model | A mathematical representation of the metabolic network of an organism. | Provides the framework for computational flux analysis. |
| Optimization Algorithm | A computational method used to find the best fit between experimental data and a model. | Determines the most likely set of metabolic fluxes. |
Quantitative Metabolic Flux Analysis (MFA) Using Isotopic Labeling Patterns
Assessment of Turnover Rates for Lysine-Derived Components and Macromolecules in Cellular Systems
L-LYSINE:2HCL (D9; 15N2) is also instrumental in determining the turnover rates of proteins and other macromolecules that contain lysine. Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process.
By introducing labeled lysine into a cellular system, the rate of its incorporation into newly synthesized proteins can be measured. This provides a direct measure of the rate of protein synthesis. nih.gov Conversely, the rate at which the labeled lysine is lost from the protein pool over time can be used to determine the rate of protein degradation.
A multi-tracer stable isotope study in fasted adult female volunteers used L-[13C1]lysine and L-[15N2]lysine to construct a multicompartmental model of lysine kinetics. nih.gov This model allowed for the estimation of rates of lysine oxidation, incorporation into protein, and release from protein breakdown. nih.gov The study determined a whole-body lysine flux of 106 mmol/kg/h, with specific rates of protein synthesis and breakdown in both fast- and slow-exchanging compartments. nih.gov
| Kinetic Parameter | Rate (mmol/kg/h) | Compartment |
| Lysine Oxidation | 21 | Fast-exchanging |
| Incorporation into Protein | 35 | Fast-exchanging |
| Release by Protein Breakdown | 56 | Fast-exchanging |
| Protein Synthesis | 53 (mmol/kg/min) | Slow-exchanging |
| Protein Breakdown | 53 (mmol/kg/min) | Slow-exchanging |
This table is based on data from a multi-tracer stable isotope study of lysine kinetics in fasted adult female volunteers. nih.gov
Investigation of Isotopic Fractionation Effects in Biochemical Transformations
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. In biochemical reactions, enzymes may preferentially process molecules containing lighter isotopes over those with heavier isotopes, leading to a change in the isotopic composition of the products relative to the substrates.
While the primary assumption in many tracer studies is that labeled and unlabeled molecules behave identically, subtle differences in reaction rates due to the presence of heavy isotopes can occur. These kinetic isotope effects (KIEs) can provide valuable information about enzyme mechanisms and rate-limiting steps in a reaction pathway.
The use of multiply labeled tracers like L-LYSINE:2HCL (D9; 15N2) can be particularly useful in these investigations. By analyzing the relative changes in the D/H and 15N/14N ratios in substrates and products, researchers can gain insights into the transition states of enzymatic reactions involving lysine. For example, in the context of protein lysine methyltransferases, binding isotope effects have been proposed as a method to probe the binding modes of the SAM cofactor. nih.gov While not directly using L-LYSINE:2HCL (D9; 15N2), this highlights the principle of using isotopic effects to study enzymatic reactions involving lysine. The occurrence of isotopic effects is a factor that needs to be considered in the design and interpretation of stable isotope tracer experiments, as it can influence the calculated labeling amounts in metabolites. researchgate.net
Theoretical Frameworks for Deuterium (B1214612) and Nitrogen-15 (B135050) Isotope Effects
The kinetic isotope effect (KIE) is defined as the ratio of the rate constant of a reaction involving a reactant with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). wikipedia.org This effect arises primarily from the differences in the zero-point vibrational energies of chemical bonds. A bond to a heavier isotope, such as a carbon-deuterium (C-D) or carbon-nitrogen-15 (C-¹⁵N) bond, has a lower zero-point energy and is therefore stronger than the corresponding bond to a lighter isotope (C-H or C-¹⁴N). libretexts.org Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate when this bond is cleaved in the rate-determining step of a reaction. wikipedia.orglibretexts.org
Primary Isotope Effects: A primary KIE is observed when the isotopically substituted atom is directly involved in bond formation or breakage during the rate-limiting step.
Deuterium (D) KIE: The substitution of nine hydrogen atoms with deuterium in L-LYSINE:2HCL (D9; 15N2) makes it a sensitive probe for reactions involving C-H bond cleavage. The mass of deuterium is approximately double that of protium (¹H), leading to the most significant KIEs among stable isotopes. wikipedia.org A primary deuterium KIE (kH/kD) is typically in the range of 6 to 10 for C-H bond cleavage, indicating that this bond is being broken in the transition state of the rate-determining step. wikipedia.org
Nitrogen-15 (¹⁵N) KIE: The presence of two ¹⁵N atoms allows for the investigation of reactions involving the amino groups of lysine. The ¹⁵N KIE (k¹⁴/k¹⁵) is much smaller than the deuterium KIE, typically ranging from 1.02 to 1.04, due to the smaller relative mass difference between ¹⁴N and ¹⁵N. scribd.com Despite its small magnitude, a ¹⁵N KIE greater than 1.0 provides strong evidence for the weakening of a C-N or N-H bond in the transition state, such as in deamination or transamination reactions. nih.govnih.govacs.org
Secondary Isotope Effects: Secondary KIEs occur when the site of isotopic substitution is not directly involved in bond breaking or making in the rate-limiting step. For the D9 label on the lysine backbone, if the C-D bonds themselves are not broken, their presence can still influence the reaction rate. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). For example, a change in hybridization at a carbon center from sp³ to sp² during a reaction can result in a normal secondary KIE (typically 1.1-1.2), while a change from sp² to sp³ can cause an inverse effect (typically 0.8-0.9). wikipedia.org
The combined use of both deuterium and nitrogen-15 labels in a single tracer molecule provides a more complete picture of the reaction mechanism. By measuring both isotope effects simultaneously, researchers can dissect complex enzymatic steps and distinguish between different potential pathways. nih.govnih.gov
Experimental Detection and Quantification of Isotopic Discrimination
The experimental measurement of kinetic isotope effects, or isotopic discrimination, is crucial for validating the theoretical frameworks and extracting mechanistic information. The most common and precise method for determining small KIEs, particularly for heavy atoms like ¹⁵N, is the internal competition method. nih.govnih.gov In this approach, a mixture of the unlabeled (light) and labeled (heavy) substrates, such as natural lysine and L-LYSINE:2HCL (D9; 15N2), are combined in the same reaction vessel.
Because the lighter isotopologue reacts faster, the proportion of the heavier, labeled tracer in the remaining substrate pool will increase as the reaction progresses. By measuring the change in the isotope ratio of the substrate or product at different time points (or at a specific fractional conversion), the KIE can be calculated. umd.edu
The primary analytical technique for this quantification is mass spectrometry (MS), often coupled with a separation method like gas chromatography (GC) or liquid chromatography (LC). technologynetworks.comphysoc.org Isotope Ratio Mass Spectrometry (IRMS) provides the highest precision for measuring isotope ratios but requires combustion of the sample. nih.gov More commonly, LC-MS/MS techniques are used, which can measure the relative abundance of the intact labeled and unlabeled molecules directly. nih.gov
The KIE on the V/K parameter can be calculated from the change in isotope ratios using the following equation:
klight/kheavy = ln(1 - f) / ln(1 - f · Rp/Rs0)
Where:
f is the fractional conversion of the substrate.
Rp is the isotope ratio of the product.
Rs0 is the isotope ratio of the substrate at the beginning of the reaction.
A hypothetical experiment to quantify isotopic discrimination in an enzyme-catalyzed reaction is outlined in the table below.
| Time Point (min) | Fractional Conversion (f) | Substrate Isotope Ratio (¹⁵N₂-Lys / ¹⁴N₂-Lys) | Observed KIE (k¹⁴/k¹⁵) | Interpretation |
|---|---|---|---|---|
| 0 | 0.00 | 1.000 | - | Initial 1:1 mixture of labeled and unlabeled substrate. |
| 10 | 0.25 | 1.008 | 1.031 | The unlabeled substrate is consumed faster, enriching the remaining substrate pool in the ¹⁵N tracer. |
| 30 | 0.50 | 1.020 | 1.029 | Consistent enrichment indicates a steady isotope effect over the reaction course. |
| 60 | 0.75 | 1.045 | 1.030 | The calculated KIE suggests C-N bond cleavage is part of the rate-determining step. |
This table presents simulated data for illustrative purposes.
Experimental Design Considerations for Stable Isotope Tracing Studies
The successful application of L-LYSINE:2HCL (D9; 15N2) in kinetic studies requires careful and rigorous experimental design. The goal is to accurately trace the metabolic fate of the labeled lysine and use the collected data to build a reliable kinetic model of the system under investigation. nih.govnih.gov Key considerations include the method of tracer administration, sampling strategy, and the choice of analytical methods and kinetic models. technologynetworks.comphysoc.org
Two primary methods are used for administering stable isotope tracers in vivo: the bolus injection and the primed-constant infusion. nih.gov Each method has distinct advantages and is suited for different experimental questions.
Bolus Injection: In this method, a single dose of the tracer is administered, and the subsequent decay in its plasma enrichment is monitored over time. nih.gov This approach is less invasive and is particularly useful for measuring the fractional synthesis rate (FSR) of proteins, as it follows the incorporation of the tracer into proteins from a decaying precursor pool. nih.gov
Primed-Constant Infusion: This technique involves an initial bolus dose (the "prime") to rapidly bring the tracer concentration to a steady-state level, followed by a continuous intravenous infusion at a constant rate. technologynetworks.com The goal is to achieve a stable isotopic enrichment in the plasma and precursor pools, which simplifies the calculation of metabolic fluxes, such as rates of appearance (Ra) and disappearance (Rd) of amino acids. nih.gov
The choice between these methods depends on the specific metabolic parameters being investigated and the physiological state (e.g., steady-state vs. non-steady-state). nih.gov
The following table summarizes critical design considerations for studies using stable isotope tracers.
| Design Parameter | Consideration | Rationale and Importance |
|---|---|---|
| Tracer Administration Method | Bolus Injection vs. Primed-Constant Infusion | The choice affects the kinetic model used. Infusion is preferred for steady-state flux measurements, while a bolus is often used for measuring synthesis rates in non-steady-state conditions. nih.govnih.gov |
| Precursor Pool Definition | Plasma vs. Intracellular vs. Aminoacyl-tRNA | The true precursor for protein synthesis is aminoacyl-tRNA. Using plasma enrichment can underestimate synthesis rates. Direct measurement of intracellular or surrogate precursor pools is more accurate. technologynetworks.comnih.gov |
| Sampling Schedule | Frequency and Duration | Frequent sampling is needed after a bolus to accurately capture the decay curve. For infusion studies, sampling should confirm that an isotopic steady state has been reached and is maintained. technologynetworks.com |
| Biological Samples | Blood, Tissue Biopsies, Expired Air | The choice of samples depends on the research question. Muscle biopsies are required for direct measurement of protein synthesis, while breath samples can be used to measure amino acid oxidation. nih.govnih.gov |
| Analytical Technique | GC-MS, LC-MS/MS, IRMS | The analytical method must have sufficient sensitivity and precision to accurately measure low levels of isotopic enrichment in complex biological matrices. technologynetworks.comphysoc.org |
| Kinetic Modeling | Precursor-Product, Arteriovenous (A-V) Balance, Multicompartmental Models | The model translates raw enrichment data into meaningful physiological rates (e.g., synthesis, breakdown, flux). The model must be appropriate for the experimental design. nih.govnih.govnih.gov |
Ultimately, a well-designed tracer study will carefully match the administration protocol, sampling scheme, and analytical methods to the specific biological question, ensuring that the assumptions of the chosen kinetic model are met. nih.govmaastrichtuniversity.nl
Advanced Research Applications and Future Directions for L Lysine:2hcl D9; 15n2
Integration with Multi-Omics Approaches in Systems Biology Research
The use of L-LYSINE:2HCL (D9; 15N2) is integral to multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive understanding of biological systems. In systems biology, this multi-labeled amino acid serves as a tracer to elucidate the complex interplay between different cellular processes.
In proteomics, a widely used technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govlongdom.org In this method, cells are cultured in media where natural lysine (B10760008) is replaced with an isotopically labeled form, such as L-LYSINE:2HCL (D9; 15N2). thermofisher.com As cells grow and synthesize new proteins, this "heavy" lysine is incorporated into their proteome. By comparing the proteomes of cells grown in "heavy" versus "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance between different experimental conditions. nih.gov This approach is invaluable for studying protein dynamics, including synthesis and degradation rates, and for identifying proteins involved in specific signaling pathways. nih.govnih.gov
Metabolomics studies also benefit significantly from the use of multi-labeled compounds. By tracing the path of the deuterium (B1214612) and nitrogen-15 (B135050) isotopes from L-lysine through various metabolic pathways, researchers can map metabolic fluxes and identify novel metabolic networks. nih.govwikipedia.org This information is critical for understanding how metabolism is altered in disease states and for identifying potential therapeutic targets. The integration of data from proteomics and metabolomics, facilitated by tracers like L-LYSINE:2HCL (D9; 15N2), provides a more holistic view of cellular regulation and function. chempep.com For instance, a study on quinoa sprouts used a multi-omics approach, including proteomics and transcriptomics, to understand the molecular mechanisms behind lysine biosynthesis and accumulation. nih.gov
Interactive Table: Applications of L-LYSINE:2HCL (D9; 15N2) in Multi-Omics
| Omics Field | Application | Research Focus |
|---|---|---|
| Proteomics | SILAC | Protein quantification, turnover rates, and signaling pathways. |
| Metabolomics | Metabolic Flux Analysis | Tracing metabolic pathways and identifying novel metabolites. |
Challenges and Innovations in Synthesis and Analytical Detection of Multi-Labeled Compounds
The synthesis of multi-labeled compounds like L-LYSINE:2HCL (D9; 15N2) presents significant challenges. Achieving high isotopic enrichment and ensuring the labels are in the correct positions within the molecule require complex, multi-step synthetic routes. nih.govresearchgate.net The presence of multiple reactive functional groups in amino acids further complicates their synthesis. researchgate.net Challenges in custom peptide synthesis can arise from the complexity of the amino acid sequence, such as those with long or repetitive sequences, or those containing difficult residues. mblintl.com
Innovations in synthetic chemistry are addressing these challenges. The development of more efficient and stereoselective methods is crucial for producing high-purity multi-labeled compounds. researchgate.net For instance, microbial fermentation has been explored as a cost-effective method for producing L-[15N2]lysine with high isotopic enrichment. nih.gov
On the analytical side, accurate detection and quantification of multi-labeled compounds are paramount. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used. rsc.org HR-MS can distinguish between different isotopologues (molecules that differ only in their isotopic composition), allowing for precise quantification. nih.gov NMR provides detailed structural information, confirming the position of the isotopic labels within the molecule. rsc.org However, the analysis of complex biological samples can be challenging due to the presence of numerous other molecules that can interfere with the signal of the labeled compound. wuxiapptec.com
Recent innovations in analytical techniques aim to improve sensitivity and resolution. Advanced mass spectrometry platforms, coupled with sophisticated data analysis software, are enhancing the ability to detect and quantify low-abundance labeled molecules in complex mixtures. acs.org
Interactive Table: Challenges and Innovations in Synthesis and Detection
| Area | Challenges | Innovations |
|---|---|---|
| Synthesis | Complex multi-step procedures, achieving high isotopic purity, positional accuracy. nih.govresearchgate.net | Development of efficient stereoselective methods, microbial fermentation for production. researchgate.netnih.gov |
| Analytical Detection | Interference from complex biological matrices, accurate quantification of low-abundance molecules. wuxiapptec.com | High-resolution mass spectrometry (HR-MS), advanced NMR techniques, sophisticated data analysis software. rsc.orgacs.org |
Expanding the Scope of Deuterium and Nitrogen-15 Labeling for Complex Biological Questions
The dual labeling of L-lysine with both deuterium and nitrogen-15 significantly expands the range of biological questions that can be addressed. While single-isotope labeling is useful, the combination of D9 and 15N2 provides a more powerful tool for dissecting complex biological systems.
The distinct mass shift provided by the nine deuterium atoms and two nitrogen-15 atoms allows for clearer differentiation from naturally occurring isotopes, leading to more accurate quantification. creative-biolabs.com This is particularly important in dynamic studies where researchers are tracking the flux of metabolites through multiple interconnected pathways. frontiersin.org
Furthermore, the use of multiple isotopes enables more sophisticated experimental designs. For example, researchers can use different isotopically labeled amino acids simultaneously to trace the contributions of various precursors to a particular metabolic product. chempep.com This approach, known as multiplexing, increases the throughput and efficiency of metabolic studies. longdom.org The enhanced sensitivity of detection for doubly 15N-labeled lysine compared to singly labeled lysine allows for kinetic measurements over a much larger dilution range. nih.gov
The application of deuterium and nitrogen-15 labeling extends to studying protein conformation and dynamics. acs.orgnih.gov By monitoring the exchange of deuterium for hydrogen in the amide backbone of proteins, researchers can gain insights into protein folding and stability. Nitrogen-15 labeling is essential for many NMR-based structural biology studies of proteins and other macromolecules. alfa-chemistry.com
Development of Novel Methodologies for Enhanced Isotopic Purity and Specificity
The accuracy of stable isotope tracing experiments is highly dependent on the isotopic purity and specificity of the labeled compound. Impurities in the form of unlabeled or partially labeled molecules can lead to inaccurate quantification and misinterpretation of results.
Researchers are continuously developing new methodologies to improve the synthesis and purification of isotopically labeled compounds. Advances in synthetic chemistry are leading to more precise control over the labeling process, minimizing the introduction of unwanted isotopes. imist.ma Late-stage labeling techniques, where the isotope is introduced in the final steps of the synthesis, are particularly valuable as they reduce the potential for isotope scrambling. acs.org
Purification techniques are also being refined to ensure high isotopic purity. Chromatographic methods, such as high-performance liquid chromatography (HPLC), are commonly used to separate the desired multi-labeled compound from any impurities. ekt.greuropa.eugoogle.com
Furthermore, advancements in analytical instrumentation are contributing to better assessment of isotopic purity. Molecular rotational resonance (MRR) spectroscopy has emerged as a powerful technique for providing a complete description of the isotopic composition of a sample, revealing the identity and percentage of all isotopomers present. acs.org This detailed analysis allows for the optimization of synthetic conditions to improve isotopic selectivity. acs.org The development of robust analytical strategies combining techniques like LC-ESI-HR-MS and NMR is crucial for accurately determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org
Interactive Table: Methods for Enhancing Isotopic Purity and Specificity
| Methodology | Description | Advantage |
|---|---|---|
| Advanced Synthesis | More precise control over the labeling process, including late-stage labeling. acs.orgimist.ma | Minimizes isotopic scrambling and unwanted byproducts. |
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. ekt.greuropa.eugoogle.com | Effective for removing unlabeled and partially labeled impurities. |
| Molecular Rotational Resonance (MRR) Spectroscopy | A high-resolution spectroscopic technique that provides detailed information on the isotopic composition of a molecule. acs.org | Allows for precise quantification of all isotopomers and optimization of synthesis. |
| Combined LC-ESI-HR-MS and NMR | A comprehensive analytical approach to confirm both isotopic enrichment and the specific positions of the labels. rsc.org | Provides a complete picture of the isotopic purity and structural integrity. |
Q & A
Q. What protocols ensure reproducibility in longitudinal studies using L-Lysine:2HCl (D9; 15N2)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
